

In-Depth Technical Guide to the Theoretical Properties of Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-HoPhe-OH*

Cat. No.: *B557666*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of (2R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-phenylbutanoic acid, commonly known as Fmoc-D-homophenylalanine. This non-canonical amino acid is a valuable building block in peptide synthesis, offering unique structural characteristics for the development of novel peptide-based therapeutics and research tools.

Physicochemical and Computational Properties

Fmoc-D-homophenylalanine is a white to off-white powder.^[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for understanding its behavior in different chemical environments.

Property	Value	Source
Chemical Formula	C ₂₅ H ₂₃ NO ₄	[1][2][3][4]
Molecular Weight	401.45 g/mol	[3][4][5]
CAS Number	135944-09-1	[1][2][3][4]
Appearance	White to off-white powder	[1]
Melting Point	139 - 146 °C	[5]
Optical Rotation	[α] _D ²⁰ = +8 ± 2° (c=1 in DMF)	[5]
Purity	≥98.0% (HPLC)	[4]
Solubility	Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF).	[1]
Storage	0 - 8 °C	[5]

Computational Data

Computational analysis provides theoretical insights into the molecular properties of Fmoc-D-homophenylalanine, which are useful in molecular modeling and drug design.

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	75.6 Å ²	
XLogP3-AA	5.6	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	6	
Complexity	566	

Spectroscopic Properties

While a comprehensive public database of interpreted spectra for Fmoc-D-homophenylalanine is not readily available, the expected spectroscopic features can be inferred from the known chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic and aliphatic protons. Key expected signals include:

- **Aromatic Protons:** Multiple signals in the range of 7.2-7.8 ppm corresponding to the protons of the phenyl ring and the fluorenyl group.
- **Fmoc Group Protons:** Characteristic signals for the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety.
- **Alpha-Proton:** A multiplet corresponding to the proton on the alpha-carbon of the amino acid.
- **Beta and Gamma-Protons:** Multiplets for the protons on the beta and gamma carbons of the homophenylalanine side chain.
- **Amide Proton:** A signal for the NH proton of the carbamate linkage.

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the 25 carbon atoms in the molecule. Distinctive signals would be observed for the carbonyl carbons of the carboxyl group and the Fmoc protecting group, the aromatic carbons of the phenyl and fluorenyl groups, and the aliphatic carbons of the amino acid backbone and side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Fmoc-D-homophenylalanine would exhibit characteristic absorption bands for its functional groups:

- **N-H Stretching:** A band around 3300 cm⁻¹ corresponding to the amide N-H bond.
- **C-H Stretching:** Bands in the 2850-3100 cm⁻¹ region for aliphatic and aromatic C-H bonds.

- C=O Stretching: Strong absorption bands around 1720 cm^{-1} and 1690 cm^{-1} for the carbonyl groups of the carboxylic acid and the Fmoc group, respectively.
- C=C Stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ range due to the aromatic rings.
- C-N Stretching: A band in the $1200\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of Fmoc-D-homophenylalanine with high accuracy. The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses of the Fmoc group, the carboxyl group, and fragments from the homophenylalanine side chain.

Experimental Protocols

Synthesis of Fmoc-D-homophenylalanine

A general method for the Fmoc protection of an amino acid involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

- D-homophenylalanine
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate or sodium carbonate
- Dioxane or acetone
- Water
- Ethyl acetate
- Hexane

- Hydrochloric acid (for acidification)

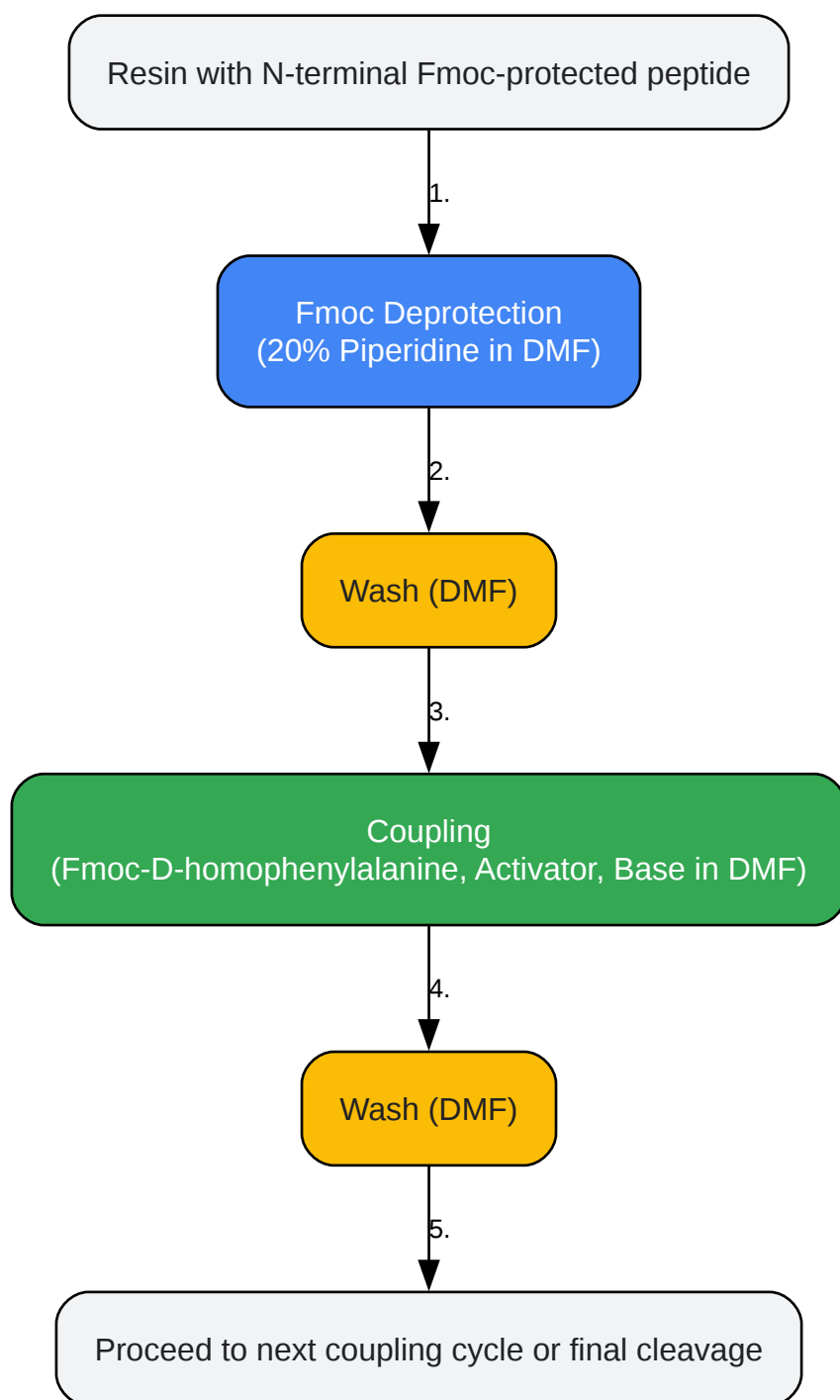
Procedure:

- Dissolve D-homophenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate.
- Cool the solution in an ice bath.
- Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the cooled amino acid solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.
- Acidify the aqueous layer to a low pH (around 2) with hydrochloric acid to precipitate the Fmoc-D-homophenylalanine.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-D-homophenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-homophenylalanine is a key reagent in Fmoc-based SPPS. The following is a generalized workflow for the incorporation of an Fmoc-D-homophenylalanine residue into a growing peptide chain on a solid support.

Workflow for a Single Coupling Cycle:



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Fig. 1: Single coupling cycle in Fmoc-SPPS.

Detailed Steps:

- **Resin Preparation:** Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) with the preceding amino acid already attached and its N-terminal Fmoc group removed.
- **Activation and Coupling:**
 - Dissolve Fmoc-D-homophenylalanine in a suitable solvent, typically DMF.
 - Add an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM).
 - Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours) to form the peptide bond.
- **Washing:** After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added D-homophenylalanine residue, exposing the free amine for the next coupling step.
- **Washing:** Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.
- **Repeat:** Repeat the coupling and deprotection steps for subsequent amino acids in the desired sequence.
- **Final Cleavage and Deprotection:** Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of D-homophenylalanine into peptides can significantly impact their biological activity and metabolic stability. D-amino acids are generally more resistant to enzymatic

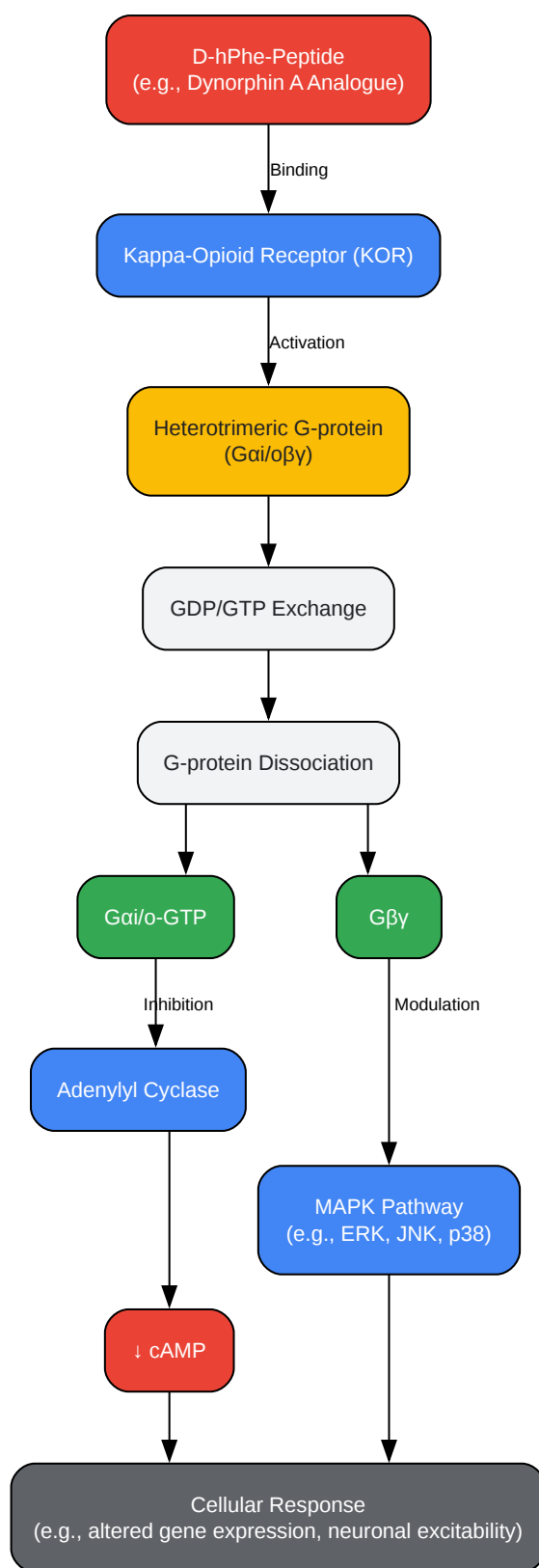
degradation by proteases, which can lead to a longer in vivo half-life. The extended side chain of homophenylalanine compared to phenylalanine can also alter the peptide's conformation and binding affinity to its biological target.

Role in Neuroscience and Opioid Receptor Modulation

Peptides containing D-homophenylalanine have been investigated for their interaction with opioid receptors. For instance, analogues of Dynorphin A, an endogenous opioid peptide, have been synthesized with D-homophenylalanine to probe the structure-activity relationships at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.

Kappa-Opioid Receptor Signaling Pathway:

The binding of a Dynorphin A analogue containing D-homophenylalanine to the KOR initiates a downstream signaling cascade.



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Fig. 2: Kappa-Opioid Receptor Signaling Cascade.

This pathway highlights the potential of D-homophenylalanine-containing peptides to modulate key cellular processes, making them attractive candidates for the development of novel analgesics, antidepressants, and anti-addiction therapies. The unique structural properties of Fmoc-D-homophenylalanine provide a powerful tool for medicinal chemists to fine-tune the pharmacological profile of peptide-based drugs.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Theoretical Properties of Fmoc-D-homophenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557666#theoretical-properties-of-fmoc-d-homophenylalanine]

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